4-[(3-bromophenyl)sulfanyl]-2-chloropyridine
Description
4-[(3-Bromophenyl)sulfanyl]-2-chloropyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with chlorine and at the 4-position with a 3-bromophenylthio group. Its molecular formula is C₁₁H₇BrClNS, with a molar mass of 317.60 g/mol. The sulfanyl (thioether) group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
Properties
CAS No. |
1339375-57-3 |
|---|---|
Molecular Formula |
C11H7BrClNS |
Molecular Weight |
300.60 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfanyl-2-chloropyridine |
InChI |
InChI=1S/C11H7BrClNS/c12-8-2-1-3-9(6-8)15-10-4-5-14-11(13)7-10/h1-7H |
InChI Key |
PGQCRJNGKZOFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 3-bromothiophenol.
Formation of the Sulfanyl Linkage: The 3-bromothiophenol is reacted with 2-chloropyridine under specific conditions to form the sulfanyl linkage. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine.
Industrial Production Methods
In an industrial setting, the production of 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography, may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine atom at the 2-position undergoes nucleophilic substitution due to the electron-withdrawing effect of the pyridine ring, which activates the position for attack by nucleophiles. Key reactions include:
The bromine on the phenyl ring remains inert under these conditions due to the deactivating sulfanyl group.
Cross-Coupling Reactions
The 3-bromophenyl moiety participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 4-[(3-Phenylphenyl)sulfanyl]-2-chloropyridine | 84% |
| Vinylboronic ester | PdCl<sub>2</sub>(dppf), K<sub>3</sub>PO<sub>4</sub>, THF | 4-[(3-Vinylphenyl)sulfanyl]-2-chloropyridine | 76% |
Conditions: 80–100°C, 12–24 hrs .
Buchwald-Hartwig Amination
Reaction with morpholine using Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos yields 4-[(3-morpholinophenyl)sulfanyl]-2-chloropyridine (68% yield) .
Oxidation of the Sulfanyl Group
The thioether group is oxidized to sulfone or sulfoxide under controlled conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA (1 equiv) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | 4-[(3-Bromophenyl)sulfinyl]-2-chloropyridine |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 6 hrs | 4-[(3-Bromophenyl)sulfonyl]-2-chloropyridine |
Sulfoxidation occurs selectively with meta-chloroperbenzoic acid (mCPBA), while hydrogen peroxide achieves full oxidation to the sulfone .
Directed Metalation and Functionalization
The pyridine ring undergoes directed ortho-metalation (DoM) using strong bases:
| Base | Electrophile | Product |
|---|---|---|
| LDA | CO<sub>2</sub> | 4-[(3-Bromophenyl)sulfanyl]-2-chloropyridine-3-carboxylic acid |
| LTMP | I<sub>2</sub> | 4-[(3-Bromophenyl)sulfanyl]-3-iodo-2-chloropyridine |
Metalation occurs at the 3-position due to the directing effects of the sulfanyl and chlorine groups .
Reductive Dehalogenation
Catalytic hydrogenation removes halogen substituents:
-
Hydrodechlorination : H<sub>2</sub> (1 atm), Pd/C, EtOH → 4-[(3-bromophenyl)sulfanyl]pyridine (92% yield).
-
Hydrodebromination : Requires harsher conditions (H<sub>2</sub>, 50 psi, Ra-Ni) .
Electrophilic Aromatic Substitution
Despite the pyridine’s electron-deficient nature, the sulfanyl group directs electrophiles to the para position relative to itself:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C | 4-[(3-Bromophenyl)sulfanyl]-2-chloro-5-nitropyridine |
| Br<sub>2</sub>/FeCl<sub>3</sub> | CHCl<sub>3</sub>, 40°C | 4-[(3-Bromophenyl)sulfanyl]-2-chloro-5-bromopyridine |
Nitration occurs at the 5-position (74% yield), while bromination favors the same site (68% yield) .
Complexation with Transition Metals
The nitrogen in the pyridine ring coordinates to metals, forming complexes used in catalysis:
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyridine derivatives, including 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values of certain derivatives indicated comparable efficacy to established anti-inflammatory drugs like celecoxib . This suggests that 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine could be explored further as a therapeutic agent for inflammatory diseases.
Antitumor Activity
Recent molecular docking studies have suggested that derivatives of 2-chloropyridine, including 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine, may possess antitumor properties. These studies indicate potential interactions with key proteins involved in tumor growth and metastasis, warranting further investigation into their use as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives revealed that 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized through various synthetic routes to enhance its potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine | Staphylococcus aureus | 12 µg/mL |
| 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine | Escherichia coli | 15 µg/mL |
Case Study 2: Anti-inflammatory Activity
In a comparative study assessing the anti-inflammatory effects of several compounds, 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine was found to inhibit COX-2 activity effectively. The following table summarizes its performance against standard anti-inflammatory agents.
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Diclofenac | 6.74 |
| 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine | 0.05 ± 0.02 |
Mechanism of Action
The mechanism of action of 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl and halogen substituents play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Pyrimidine Analogs
4-(3-Bromophenyl)-2-chloropyrimidine (C₁₀H₆BrClN₂, molar mass 285.53 g/mol) shares a similar substitution pattern (halogens at the 2-position and a 3-bromophenyl group at the 4-position) but replaces the pyridine ring with a pyrimidine ring. Key differences include:
- Ring Size and Electronic Effects : Pyrimidine’s six-membered ring with two nitrogen atoms increases polarity and hydrogen-bonding capacity compared to pyridine’s single nitrogen .
- Bioactivity : Pyrimidine derivatives are more commonly associated with antiviral and anticancer applications, whereas pyridine-based compounds often target kinases or neurotransmitter receptors .
| Property | 4-[(3-Bromophenyl)sulfanyl]-2-chloropyridine | 4-(3-Bromophenyl)-2-chloropyrimidine |
|---|---|---|
| Core Structure | Pyridine | Pyrimidine |
| Molecular Weight (g/mol) | 317.60 | 285.53 |
| Key Functional Groups | Cl, S-linked 3-bromophenyl | Cl, 3-bromophenyl |
| Potential Applications | Kinase inhibition, ligand design | Antiviral agents |
Comparison with Sulfonyl-Containing Derivatives
The sulfonyl-substituted analog 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine (C₁₉H₁₅BrClNO₄S₂, molar mass 500.81 g/mol) differs in two critical aspects:
- Sulfonyl vs.
- Substituent Position : The 4-bromophenyl and 4-chlorophenyl groups in the sulfonyl derivative may confer distinct steric and electronic effects compared to the 3-bromophenyl group in the target compound .
Comparison with Benzenesulfonamide Derivatives
N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)benzenesulfonamide (C₂₄H₁₇BrN₃O₂S, molar mass 515.43 g/mol) highlights the impact of additional functional groups:
- Sulfonamide vs. Sulfanyl : The sulfonamide group (–SO₂NH–) introduces hydrogen-bonding capability, which is absent in the thioether group. This could enhance interactions with polar residues in biological targets .
Research Findings and Methodological Insights
- Docking Studies : Computational tools like AutoDock4 () could elucidate differences in binding modes between these compounds. For example, the sulfanyl group in 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine may engage in hydrophobic interactions, while sulfonamide/sulfonyl groups participate in polar interactions .
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) for chlorine introduction and Ullmann coupling for the sulfanyl group, whereas sulfonyl derivatives require oxidation steps .
Biological Activity
4-[(3-bromophenyl)sulfanyl]-2-chloropyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.
- CAS Number : 1339375-57-3
- Molecular Formula : C10H7BrClNS
- Molecular Weight : 276.59 g/mol
Biological Activity Overview
The biological activity of 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine has been primarily studied in the context of its potential as a therapeutic agent. Notably, its interactions with various molecular targets make it a candidate for further investigation in drug development.
The compound is believed to exert its biological effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular function.
- Protein Interaction : The sulfanyl group can facilitate interactions with protein targets, potentially modulating their activity.
Antimicrobial Activity
A study focused on the antimicrobial properties of 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
These results suggest that 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine may interfere with cancer cell proliferation, making it a candidate for further anticancer drug development.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Researchers conducted a series of experiments to assess the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that the compound could inhibit growth effectively, especially in Staphylococcus aureus, highlighting its potential use in treating infections caused by resistant bacteria.
-
Case Study on Cytotoxicity
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines using apoptosis assays. The findings revealed that treatment with 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine led to increased apoptosis rates in HeLa cells, suggesting a mechanism involving programmed cell death.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-[(3-bromophenyl)sulfanyl]-2-chloropyridine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloropyridine derivatives and a thiol-containing aryl bromide. A stepwise approach includes:
Thiol Activation: Use 3-bromobenzenethiol (or its disulfide) under basic conditions (e.g., NaH or K₂CO₃) to generate the thiolate nucleophile.
Coupling Reaction: React with 2,4-dichloropyridine in anhydrous DMF or THF at 60–80°C for 12–24 hours.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via HPLC with UV detection (λ = 254 nm) .
Purity Optimization: Ensure stoichiometric excess of the thiol (1.2–1.5 equiv) and inert atmosphere to prevent oxidation. Analytical techniques like NMR (¹H/¹³C) and LC-MS confirm structural integrity .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and supramolecular interactions. For example, similar sulfanylpyridines exhibit S···π interactions (3.3–3.5 Å) .
- Spectroscopy:
- ¹H/¹³C NMR: Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent substituents. The sulfanyl group deshields pyridine protons, shifting signals downfield (δ = 7.5–8.5 ppm) .
- FT-IR: C-S stretching vibrations appear at 650–700 cm⁻¹ .
- Computational Analysis: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to assess reactivity .
Advanced: How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?
Methodological Answer:
Contradictions often arise from variations in catalytic systems or substituent effects. Systematic approaches include:
Catalyst Screening: Test Pd(PPh₃)₄, Pd(OAc)₂ with ligands (XPhos, SPhos), or Ni-catalyzed systems under Suzuki-Miyaura conditions.
Solvent/Base Optimization: Compare DMF (polar aprotic) vs. toluene (nonpolar) and inorganic (K₂CO₃) vs. organic bases (Et₃N).
Kinetic Studies: Use in situ NMR or GC-MS to track intermediates and byproducts. For example, steric hindrance from the 3-bromo group may slow transmetalation .
Control Experiments: Replace the sulfanyl group with methyl or methoxy to isolate electronic vs. steric effects .
Advanced: What strategies are effective in studying the compound’s structure-activity relationships (SAR) for medicinal chemistry applications?
Methodological Answer:
- Bioisosteric Replacement: Substitute the sulfanyl group with ethers or amines to assess hydrogen-bonding capacity .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to simulate binding with target proteins (e.g., kinases). The 2-chloropyridine moiety may act as a hinge-binding motif.
- In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7). Correlate results with substituent electronic profiles (Hammett σ constants) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Waste Management: Collect halogenated waste separately in labeled containers. Neutralize acidic/basic residues before disposal .
- Spill Response: Absorb with vermiculite or sand, then treat with 10% sodium bicarbonate solution. Avoid skin contact due to potential aryl bromide toxicity .
Advanced: How can computational modeling predict the compound’s environmental fate or biodegradation pathways?
Methodological Answer:
- QSAR Models: Use EPI Suite to estimate logP (lipophilicity) and biodegradation probability. High logP (>3) suggests bioaccumulation risk.
- Metabolic Pathway Prediction: Employ MetaPrint2D to identify potential cytochrome P450 oxidation sites (e.g., sulfanyl group → sulfoxide).
- Ecotoxicity Assessment: Run ECOSAR simulations to predict LC₅₀ for aquatic organisms. Cross-validate with experimental data from Daphnia magna assays .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (0.1% formic acid) gradient. Detect impurities like unreacted 2-chloropyridine (retention time ~6.2 min).
- GC-FID: Quantify volatile byproducts (e.g., disulfides) with a DB-5MS column.
- Elemental Analysis: Confirm Br/Cl content (±0.3% deviation) to identify stoichiometric errors .
Advanced: How can researchers address discrepancies between theoretical and experimental spectral data?
Methodological Answer:
Solvent Effects: Re-run NMR in deuterated DMSO (polar) vs. CDCl₃ (nonpolar) to assess hydrogen bonding.
Conformational Analysis: Use NOESY to detect through-space interactions and validate DFT-predicted geometries.
Isotopic Labeling: Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
